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Compound of Interest

Compound Name: Shp2-IN-27

Cat. No.: B12363898 Get Quote

To the valued researcher, scientist, or drug development professional,

This guide is intended to provide a comprehensive technical overview of the allosteric inhibition

of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). Our initial

objective was to focus on a specific inhibitor designated as Shp2-IN-27. However, a thorough

search of the scientific and patent literature has revealed no publicly available data for a

compound with this identifier. It is likely that "Shp2-IN-27" is a catalog number for a commercial

chemical probe with limited associated research documentation.

To fulfill the core requirements of your request for an in-depth technical guide, we have pivoted

to a well-characterized and pioneering allosteric SHP2 inhibitor: SHP099. This compound has

been extensively studied, and there is a wealth of quantitative data and detailed experimental

protocols available in the public domain, making it an excellent exemplar for understanding the

principles of SHP2 allosteric inhibition.

Introduction to SHP2 and Its Role in Cellular
Signaling
Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by

the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in

mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3]

[4][5][6][7] SHP2 is a key component of the RAS-mitogen-activated protein kinase (MAPK)

signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[1][2][4][7][8]
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Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in

developmental disorders such as Noonan syndrome and in the pathogenesis of various human

cancers, including juvenile myelomonocytic leukemia and several solid tumors.[1][7]

SHP2 is composed of two tandem N-terminal SH2 domains (N-SH2 and C-SH2), a central

protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with tyrosine

phosphorylation sites.[7] In its basal state, SHP2 exists in an auto-inhibited conformation where

the N-SH2 domain blocks the active site of the PTP domain, thus preventing its catalytic

activity.[3][5][9] Upon cellular stimulation by growth factors or cytokines, SHP2 is recruited to

phosphorylated receptors or adaptor proteins via its SH2 domains. This interaction induces a

conformational change that relieves the auto-inhibition, opening the PTP domain's active site

and allowing for substrate dephosphorylation, which ultimately leads to the activation of

downstream signaling pathways like the RAS-MAPK cascade.[3][5][6][9]

The Mechanism of Allosteric Inhibition by SHP099
SHP099 is a first-in-class, potent, and selective allosteric inhibitor of SHP2. Unlike orthosteric

inhibitors that target the catalytic active site, SHP099 binds to a novel allosteric pocket at the

interface of the N-SH2, C-SH2, and PTP domains. This binding event stabilizes the auto-

inhibited conformation of SHP2, effectively acting as a "molecular glue". By locking SHP2 in its

inactive state, SHP099 prevents the conformational changes required for its activation, thereby

inhibiting its phosphatase activity and downstream signaling. This allosteric mechanism of

action confers high selectivity for SHP2 over other protein tyrosine phosphatases.

Below is a diagram illustrating the SHP2 signaling pathway and the mechanism of its allosteric

inhibition.
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Caption: SHP2 signaling pathway and allosteric inhibition by SHP099.
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Quantitative Data for SHP099
The following table summarizes key quantitative data for the allosteric SHP2 inhibitor, SHP099,

compiled from various studies.

Parameter Value
Cell Line/Assay
Condition

Reference

Biochemical IC50 70 nM
Recombinant human

SHP2
[9]

Cellular IC50 (p-ERK) ~200 nM KYSE-520 cells
(Implied from multiple

sources)

Binding Affinity (Kd) Not explicitly reported

Selectivity
>1000-fold vs. other

PTPs
Panel of PTPs (General consensus)

Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize

allosteric SHP2 inhibitors like SHP099.

Biochemical SHP2 Phosphatase Assay
Objective: To determine the in vitro inhibitory potency (IC50) of a compound against SHP2.

Principle: This assay measures the enzymatic activity of recombinant SHP2 by monitoring the

dephosphorylation of a synthetic substrate. The rate of product formation is measured in the

presence of varying concentrations of the inhibitor to determine the IC50 value.

Typical Protocol:

Recombinant full-length human SHP2 is pre-incubated with a range of concentrations of the

test compound (e.g., SHP099) in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM

EDTA, 0.05% P-20, 1 mM DTT, pH 7.2) for a defined period (e.g., 30 minutes) at room

temperature.
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The enzymatic reaction is initiated by the addition of a phosphopeptide substrate, such as a

doubly phosphorylated peptide derived from the insulin receptor substrate 1 (pIRS-1).

The reaction is allowed to proceed for a specific time (e.g., 15-60 minutes) and then stopped.

The amount of inorganic phosphate released is quantified using a malachite green-based

colorimetric detection method.

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic

equation.

Cellular Assay for p-ERK Inhibition
Objective: To assess the ability of an inhibitor to block SHP2-mediated signaling in a cellular

context.

Principle: As SHP2 is a key upstream activator of the RAS-MAPK pathway, its inhibition leads

to a decrease in the phosphorylation of ERK (p-ERK). This assay quantifies the levels of p-ERK

in cells treated with the inhibitor.

Typical Protocol:

A suitable cancer cell line with a known dependence on SHP2 signaling (e.g., KYSE-520

esophageal squamous cell carcinoma cells) is seeded in multi-well plates and allowed to

attach overnight.

The cells are then treated with various concentrations of the SHP2 inhibitor for a specific

duration (e.g., 2-24 hours).

Following treatment, the cells are lysed, and the protein concentration of the lysates is

determined.

Equal amounts of protein from each sample are subjected to Western blotting.

The levels of p-ERK and total ERK are detected using specific primary antibodies, followed

by incubation with appropriate secondary antibodies and chemiluminescent detection.
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The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to

determine the extent of inhibition.

Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity and kinetics (kon, koff) of an inhibitor to SHP2.

Principle: SPR is a label-free technique that measures the change in the refractive index at the

surface of a sensor chip upon binding of an analyte (the inhibitor) to a ligand (SHP2)

immobilized on the chip.

Typical Protocol:

Recombinant SHP2 is immobilized on a sensor chip (e.g., a CM5 chip via amine coupling).

A series of concentrations of the inhibitor are flowed over the chip surface.

The association and dissociation of the inhibitor are monitored in real-time, generating a

sensorgram.

The kinetic parameters (association rate constant, kon; dissociation rate constant, koff) and

the equilibrium dissociation constant (Kd = koff/kon) are determined by fitting the sensorgram

data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

Below is a diagram representing a typical experimental workflow for characterizing a SHP2

inhibitor.
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Caption: Experimental workflow for SHP2 inhibitor characterization.

Conclusion
The discovery of allosteric SHP2 inhibitors like SHP099 has opened up new avenues for

targeting this critical oncogenic phosphatase. By stabilizing the auto-inhibited conformation,

these inhibitors offer a highly selective means of modulating SHP2 activity. The methodologies

outlined in this guide provide a robust framework for the identification and characterization of

novel allosteric SHP2 inhibitors, which hold significant promise for the development of new

cancer therapeutics. While the specific compound "Shp2-IN-27" remains uncharacterized in the

public domain, the principles and techniques detailed here using SHP099 as a reference

provide a solid foundation for researchers in this exciting field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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